2-[4-(acetylamino)-1H-indol-1-yl]-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide
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Overview
Description
2-[4-(acetylamino)-1H-indol-1-yl]-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, holds potential for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(acetylamino)-1H-indol-1-yl]-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Acetylation: The indole core is then acetylated using acetic anhydride in the presence of a base such as pyridine.
Formation of the Triazole Ring: The triazole ring can be synthesized through the Huisgen cycloaddition reaction, which involves the reaction of an azide with an alkyne.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-[4-(acetylamino)-1H-indol-1-yl]-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the triazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted indole or triazole derivatives.
Scientific Research Applications
2-[4-(acetylamino)-1H-indol-1-yl]-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antiviral, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[4-(acetylamino)-1H-indol-1-yl]-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide involves its interaction with specific molecular targets. The indole and triazole rings allow the compound to bind with high affinity to various receptors and enzymes, modulating their activity. This can lead to the inhibition of specific pathways involved in disease processes, such as inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Another indole derivative with anti-inflammatory properties.
Indole-3-acetic acid: A plant hormone with various biological activities.
Uniqueness
2-[4-(acetylamino)-1H-indol-1-yl]-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide is unique due to its combination of an indole core with a triazole ring, which imparts distinct chemical and biological properties. This combination allows for versatile interactions with molecular targets, making it a valuable compound for research and development.
Biological Activity
The compound 2-[4-(acetylamino)-1H-indol-1-yl]-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide (CAS Number: 1574518-22-1) is a synthetic derivative of indole and triazole that has garnered interest for its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C23H24N4O2 with a molecular weight of 388.5 g/mol. The compound features an indole moiety linked to a triazole ring, which is known to enhance biological activity due to the structural diversity it introduces.
Property | Value |
---|---|
Molecular Formula | C23H24N4O2 |
Molecular Weight | 388.5 g/mol |
IUPAC Name | This compound |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing indole and triazole structures. The compound has been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria.
Case Studies
- Antibacterial Efficacy : A study published in PMC demonstrated that certain indole-based triazoles exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 250 to 1000 µg/mL. The introduction of lipophilic groups was noted to enhance antibacterial effects against Gram-positive bacteria due to their cell wall structure .
- Mechanisms of Action : The mechanism by which these compounds exert their antimicrobial effects often involves disruption of bacterial cell membranes or inhibition of key metabolic pathways. For instance, the presence of the triazole ring can interfere with fungal ergosterol synthesis, a critical component of fungal cell membranes .
Cytotoxicity and Anticancer Potential
Indole derivatives are also recognized for their anticancer properties . The compound's structural features suggest potential interaction with various molecular targets involved in cancer progression.
Research Findings
Research indicates that compounds similar to this one can induce apoptosis in cancer cells by modulating pathways related to cell survival and proliferation. For example, indole derivatives have been shown to inhibit protein kinase C and induce oxidative stress in tumor cells .
Other Biological Activities
In addition to antimicrobial and anticancer activities, indole and triazole compounds have been investigated for other biological effects, including:
- Anti-inflammatory Effects : Some studies suggest that these compounds may reduce inflammation by inhibiting cyclooxygenase enzymes or modulating cytokine production.
- Neuroprotective Effects : Indoles are being explored for their potential neuroprotective roles in neurodegenerative diseases due to their ability to cross the blood-brain barrier .
Properties
Molecular Formula |
C17H20N6O2 |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
2-(4-acetamidoindol-1-yl)-N-(5-propan-2-yl-1H-1,2,4-triazol-3-yl)acetamide |
InChI |
InChI=1S/C17H20N6O2/c1-10(2)16-20-17(22-21-16)19-15(25)9-23-8-7-12-13(18-11(3)24)5-4-6-14(12)23/h4-8,10H,9H2,1-3H3,(H,18,24)(H2,19,20,21,22,25) |
InChI Key |
KCJZDEDYQVYWHU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=NN1)NC(=O)CN2C=CC3=C(C=CC=C32)NC(=O)C |
Origin of Product |
United States |
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